molecular formula C15H19NO3 B1463749 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid CAS No. 1285202-15-4

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Cat. No.: B1463749
CAS No.: 1285202-15-4
M. Wt: 261.32 g/mol
InChI Key: SPUJBIAVPUXPAK-UHFFFAOYSA-N
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Description

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a piperidine derivative of interest in synthetic and medicinal chemistry research. Piperidine rings are a fundamental scaffold in pharmaceuticals, present in more than twenty classes of medicinal compounds . This molecule combines this privileged structure with a propanoyl side chain, making it a valuable bifunctional building block for constructing more complex chemical entities. Researchers can utilize this compound as a precursor in the synthesis of potential ligands for biological targets or as a key intermediate in developing novel heterocyclic compounds. Its structure suggests potential utility in various research areas, including the synthesis of compounds for pharmacological screening and the development of chemical probes. As with all compounds of this class, it is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-phenylpropanoyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(12-7-3-2-4-8-12)14(17)16-10-6-5-9-13(16)15(18)19/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUJBIAVPUXPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a non-proteinogenic amino acid. The introduction of the 2-phenylpropanoyl group at the nitrogen atom of the piperidine ring significantly alters the molecule's physicochemical properties compared to its parent compound. This guide provides a detailed overview of the calculated molecular weight and a discussion of the expected physical properties of this compound. Given the absence of specific experimentally determined data in publicly available literature, this document also furnishes comprehensive, field-proven methodologies for the empirical determination of its key physical characteristics. This information is critical for researchers in drug discovery and development for applications such as formulation, ADME (absorption, distribution, metabolism, and excretion) profiling, and quality control.

Core Molecular Attributes

The fundamental identifying characteristic of a molecule is its molecular formula and corresponding molecular weight.

Molecular Formula: C₁₅H₁₉NO₃

Molecular Weight: The molecular weight of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is calculated from the sum of the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).

The calculated molecular weight is 261.32 g/mol .

Physicochemical Properties

PropertyPiperidine-2-carboxylic Acid (Parent Compound)1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid (Expected)Rationale for Expected Change
Melting Point (°C) ~272 (decomposes)[1]Likely lower than the parent compound's decomposition temperature, but would be a distinct melting point.The parent compound is a zwitterionic amino acid with strong intermolecular ionic interactions, leading to a high decomposition temperature. The N-acylation in the target molecule eliminates the zwitterionic character, replacing the strong ionic forces with weaker dipole-dipole interactions and van der Waals forces. This typically results in a lower, more defined melting point.
Boiling Point (°C) Not applicable (decomposes)High, likely > 300 °CThe molecule's relatively high molecular weight and the presence of a carboxylic acid and an amide group allow for strong intermolecular hydrogen bonding, leading to a high boiling point.
Aqueous Solubility SolubleLow to very lowThe addition of the large, hydrophobic 2-phenylpropanoyl group will significantly decrease the molecule's polarity and its ability to form hydrogen bonds with water, thus drastically reducing its aqueous solubility compared to the highly soluble parent amino acid.
pKa (Carboxylic Acid) ~2.2 (for the carboxylic acid proton)Likely in the range of 3-5The pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid. The electron-withdrawing effect of the adjacent amide group might slightly increase its acidity (lower the pKa) compared to a simple alkyl carboxylic acid.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[2]

  • Capillary Tube Loading: Press the open end of a capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: Heat the sample rapidly to get an approximate melting range.

  • Slow and Precise Measurement: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample. A pure compound should have a sharp melting range of 0.5-1°C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Tube Powder->Load Pack Pack Sample Load->Pack Place Insert into Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_complete Observe->Record

Caption: Workflow for Melting Point Determination

Determination of Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

SolubilityWorkflow Start Add Excess Solid to Buffer Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Sample Withdraw Supernatant Separate->Sample Analyze Quantify by HPLC or LC-MS Sample->Analyze Result Calculate Solubility Analyze->Result

Caption: Shake-Flask Method for Solubility Determination

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this molecule, the pKa of the carboxylic acid is of primary interest.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer into the solution.

  • Titration: Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKaWorkflow Prep Dissolve Compound in Solvent Setup Calibrate pH Electrode Prep->Setup Titrate Titrate with Standardized Base Setup->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Sources

An In-depth Technical Guide to the Conformational Analysis of N-Acyl Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pipecolic acid, a six-membered cyclic amino acid and a homolog of proline, is a crucial structural motif in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its incorporation into peptides and synthetic molecules imparts significant conformational rigidity, influencing molecular shape, receptor binding affinity, and metabolic stability.[1][4] The N-acyl derivatives, in particular, present a complex and fascinating conformational landscape dominated by the interplay between amide bond isomerism and piperidine ring puckering. This guide provides an in-depth exploration of the principles governing the conformation of N-acyl pipecolic acid derivatives, outlines robust analytical methodologies for their characterization, and offers field-proven insights for researchers in drug discovery and chemical biology.

The Foundational Principles of Conformational Heterogeneity

The conformational behavior of N-acyl pipecolic acid derivatives is primarily dictated by two interconnected structural features: the restricted rotation around the N-acyl bond and the inherent flexibility of the six-membered piperidine ring.

The Central Role of Amide Cis-Trans Isomerism

The bond between the piperidine nitrogen and the acyl carbonyl carbon (the amide bond) possesses significant partial double-bond character. This restricts free rotation, leading to the existence of two distinct planar conformers: cis and trans.[5][6] In the cis isomer, the acyl substituent and the C6 of the piperidine ring are on the same side of the amide bond, whereas in the trans isomer, they are on opposite sides.

The energy barrier to interconversion between these isomers is typically high enough (around 15-25 kcal/mol) to make the process slow on the NMR timescale at room temperature.[7] This unique property allows for the simultaneous observation and quantification of both isomeric populations in solution, providing a direct window into the molecule's conformational equilibrium.

Caption: Rotational barrier of the N-acyl bond leads to distinct cis and trans isomers.

Piperidine Ring Puckering: Beyond the Simple Chair

The six-membered piperidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The lowest energy conformation is typically a chair form. However, the presence of substituents and the constraints imposed by the N-acyl group can lead to other accessible conformations, such as boat and twist-boat forms, or distortions like a half-chair.[1]

The orientation of substituents on the ring is critical. An equatorial position is generally favored for bulky groups to avoid steric clashes. However, a notable exception exists for the C2 carboxylate group in N-acyl derivatives. It often prefers an axial position due to the minimization of pseudoallylic strain (A(1,3) strain) arising from unfavorable interactions with the N-acyl substituent in the equatorial orientation.[1]

G Chair Chair (Low Energy) TwistBoat Twist-Boat (Intermediate) Chair->TwistBoat HalfChair Half-Chair (Intermediate) Chair->HalfChair Interconversion Pathway Boat Boat (High Energy) TwistBoat->Boat

Caption: Energy landscape of common piperidine ring conformations.

Key Factors Modulating Conformational Equilibrium

The observed ratio of cis to trans amide isomers and the preferred ring pucker is a delicate balance of several intramolecular and intermolecular forces.

  • Steric Hindrance: The size of the N-acyl group and substituents on the piperidine ring significantly impacts the equilibrium. For instance, introducing a bulky alkyl substituent at the C6 position has been shown to increase the population of the cis amide isomer.[8][9] This is a rational design strategy used to favor a specific conformation.

  • Solvent Effects: The polarity of the solvent can dramatically alter the conformational preference. Polar solvents tend to stabilize the isomer with the larger dipole moment. Furthermore, solvents capable of hydrogen bonding can disrupt intramolecular hydrogen bonds that might stabilize a particular conformer in a non-polar environment.

  • Crystal Packing Forces: In the solid state, the observed conformation is not only a result of intramolecular forces but is also heavily influenced by intermolecular interactions within the crystal lattice.[10][11] Therefore, the solid-state structure determined by X-ray crystallography may not represent the most populated conformer in solution.

The Analytical Toolkit: Methodologies and Protocols

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive conformational analysis.

NMR Spectroscopy: The Cornerstone of Solution-State Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying the conformational dynamics of N-acyl pipecolic acid derivatives in solution.[12] The slow interconversion between cis and trans isomers results in distinct sets of NMR signals for each population.

Key NMR Experiments:

  • 1D ¹H and ¹³C NMR: Allows for the direct observation and quantification of the cis/trans isomers via integration of well-resolved signals.

  • 2D NOESY/ROESY: Provides through-space correlations, which are definitive for assigning stereochemistry. A key diagnostic is the Nuclear Overhauser Effect (NOE) between the protons of the acyl group and the C2-H of the pipecolic ring, which is only present in the cis isomer.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can observe the coalescence of the separate cis and trans signals into a single averaged signal. This coalescence temperature is used to calculate the free energy of activation (ΔG‡) for the isomerization process.[8][9]

Protocol: Determining Isomerization Barrier via VT-NMR

  • Sample Preparation: Prepare a solution of the N-acyl pipecolic acid derivative (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) in a high-quality NMR tube.

  • Initial Spectrum (Room Temp): Acquire a standard ¹H NMR spectrum at 298 K. Identify two well-resolved, non-overlapping singlets or doublets corresponding to the same proton in the cis and trans isomers. Record their chemical shift difference (Δν in Hz).

  • Heating and Data Acquisition: Increase the sample temperature in increments of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step. Acquire a ¹H spectrum at each temperature.

  • Identify Coalescence: Continue increasing the temperature until the two chosen peaks merge into a single broad peak. The temperature at which this occurs is the coalescence temperature (Tc in Kelvin).

  • Calculation (Self-Validation): Use the Eyring equation to calculate the rate constant (k) at coalescence: k = (π * Δν) / √2.

  • Energy Barrier Calculation: Calculate the free energy of activation (ΔG‡) using the following equation: ΔG‡ = R * Tc * [22.96 + ln(Tc / Δν)], where R is the gas constant (1.987 cal/mol·K). The result provides a quantitative measure of the rotational barrier.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the amide bond and the ring pucker.[10][11][13] This technique is invaluable for validating computational models and providing a definitive structural snapshot. However, it is crucial to remember that this represents a static picture and may not reflect the dynamic equilibrium present in solution.[10]

Computational Modeling: In Silico Insights

Theoretical calculations are essential for complementing experimental data. They allow for the exploration of the entire conformational energy landscape and provide insights into the relative stabilities of different conformers.

  • Methods: Density Functional Theory (DFT) is commonly used to calculate the energies of different conformers and the transition states connecting them.

  • Applications: Molecular modeling can predict the lowest energy conformations, rationalize the effect of substituents, and guide synthetic efforts.[14][15][16] Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models that correlate specific conformations with biological activity.[14][15][16]

Workflow: Integrated Conformational Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Synthesis & Design NMR NMR Spectroscopy (Solution State, Dynamics) COMP Computational Modeling (Energy Landscapes, Prediction) NMR->COMP Validate & Refine Models CONCLUSION Comprehensive Conformational Profile NMR->CONCLUSION XRAY X-ray Crystallography (Solid State, Static) XRAY->COMP Benchmark Calculations XRAY->CONCLUSION COMP->NMR Predict Spectra COMP->CONCLUSION SYNTH Molecule Synthesis (N-Acyl Derivative) SYNTH->NMR SYNTH->XRAY

Caption: An integrated workflow for comprehensive conformational analysis.

Data Synthesis and Interpretation

A key aspect of conformational analysis is the clear presentation of quantitative data. The table below illustrates how data from different techniques can be synthesized to build a complete picture for a hypothetical N-acyl pipecolic acid derivative.

ParameterMethodSolvent/StateResultInterpretation
Cis:Trans Ratio ¹H NMRCDCl₃30:70The trans isomer is the major conformer in a non-polar solvent.
Cis:Trans Ratio DMSO-d₆55:45The population of the more polar cis isomer increases in a polar solvent.
Isomerization Barrier (ΔG‡) VT-NMRToluene-d₈18.5 kcal/molConfirms a high rotational barrier, validating the observation of distinct isomers at RT.
Key NOE Contact 2D NOESYDMSO-d₆Acyl-CH₃ ↔ C2-HUnambiguously confirms the assignment of the cis isomer signals.
Conformation X-raySolid StateTrans isomerThe lowest energy conformer in the solid state is trans.
Ring Pucker (C2-sub) X-raySolid StateAxialA(1,3) strain likely dominates, favoring the axial orientation of the C2 substituent.
Energy Difference (ΔE) DFT (PCM)DMSOΔE(cis-trans) = -0.2 kcal/molCalculation supports the experimental finding that the cis isomer is slightly favored in polar media.

Conclusion and Outlook

The conformational analysis of N-acyl pipecolic acid derivatives is a field of significant importance, bridging fundamental principles of stereochemistry with practical applications in drug design. A thorough understanding of the delicate balance between amide cis-trans isomerism and ring puckering is paramount for rationally designing molecules with desired three-dimensional structures and biological functions. By employing an integrated analytical workflow encompassing high-field NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the complex conformational landscapes of these molecules. This detailed structural knowledge is the foundation upon which the next generation of conformationally constrained therapeutics and chemical probes will be built.

References

  • Trapp, N., Wörle, M., & Kuhn, B. (2023). Conformational Diversity in Partially Fluorinated N-Alkyl Pipecolic Acid Amide Derivatives. Helvetica Chimica Acta, 106(2).
  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(6), 1993–2002. Available from: [Link]

  • Bahia, M. S., Chand, S., Gunda, S. K., Gade, S. R., Mahmood, S., & Silakari, O. (2011). CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Based TNF-α Converting Enzyme (TACE) Inhibitors Using Docked Conformations for Molecular Alignment. Letters in Drug Design & Discovery, 8(5), 430-439. Available from: [Link]

  • Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. ResearchGate. Available from: [Link]

  • Bahia, M. S., et al. (2011). (PDF) CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Based TNF-α Converting Enzyme (TACE) Inhibitors Using Docked Conformations for Molecular Alignment. ResearchGate. Available from: [Link]

  • Lee, Y. C., & Jackson, P. L. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. Available from: [Link]

  • London, R. E., et al. (1978). s-Cis...and S-Trans Isomerism in Acylproline Analogs. Models for Conformationally Locked Proline Peptides. PubMed. Available from: [Link]

  • Singh Bahia, M., et al. (2011). CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Based TNF-α Converting Enzyme (TACE) Inhibitors Using Docked Conformations for Molecular Alignment. Ingenta Connect. Available from: [Link]

  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. PubMed. Available from: [Link]

  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Allkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Metylamides. Combinatorial Chemistry Review. Available from: [Link]

  • Huhmann, S., et al. (2013). Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-l-alanine in efrapeptin C. PubMed. Available from: [Link]

  • Schölz, C., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 16, 1205–1213. Available from: [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268. Available from: [Link]

  • Herdeis, C., et al. (1995). Crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride, C14H20NO2Cl. ResearchGate. Available from: [Link]

  • d'Angelo, J., et al. (1994). An Efficient Synthesis of Enantiomerically Pure ( R )-Pipecolic Acid, ( S )-Proline, and Their N -Alkylated Derivatives. ResearchGate. Available from: [Link]

  • Koketsu, K., et al. (2015). Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure. ACS Synthetic Biology, 4(4), 383-392. Available from: [Link]

  • Koketsu, K., et al. (2015). Refined regio- and stereoselective hydroxylation of L-pipecolic acid by protein engineering of L-proline cis-4-hydroxylase based on the X-ray crystal structure. PubMed. Available from: [Link]

  • Saarland University. (2024). High-Level Production of L-Pipecolic Acid. Saarland University. Available from: [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-7. Available from: [Link]

  • Tcinite, M., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3524–3525. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2022). Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule. ACS Omega, 7(33), 29337–29345. Available from: [Link]

  • Lee, Y. C., & Jackson, P. L. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. Available from: [Link]

  • Trapp, N., et al. (2023). Conformational Diversity in Partially Fluorinated N‐Alkyl Pipecolic Acid Amide Derivatives. ResearchGate. Available from: [Link]

  • Couty, F., & Evano, G. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Current Organic Chemistry, 9(13), 1247-1270. Available from: [Link]

  • Rivelino, R., et al. (2019). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 43(2), 794-805. Available from: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia. Available from: [Link]

  • Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(4), 2944–2961. Available from: [Link]

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  • SimpleChemConcepts. (2019, May 15). Organic Chemistry: Cis-Trans (Geometric) Isomerism. SimpleChemConcepts. Available from: [Link]

  • Schmid, F. X., et al. (2024). Phi-Value and NMR Structural Analysis of a Coupled Native-State Prolyl Isomerization and Conformational Protein Folding Process. International Journal of Molecular Sciences, 25(4), 2133. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid Rotamers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The restricted rotation around the amide C-N bond in N-acylpiperidines, such as 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, gives rise to distinct rotational isomers, or rotamers. The relative population of these cis and trans conformers is dictated by their thermodynamic stability, a critical parameter that influences the molecule's three-dimensional structure, biological activity, and physicochemical properties. This guide provides a comprehensive exploration of the factors governing the rotameric equilibrium of this molecule, detailing both state-of-the-art computational and experimental methodologies for its characterization. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources, offering a robust framework for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Rotamerism in N-Acylpiperidines

The Nature of the Amide Bond: A Restricted Rotational Landscape

The amide bond (R-CO-NR'R'') is a fundamental functional group in chemistry and biology. Its unique properties arise from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, creating a significant energy barrier to rotation, typically in the range of 60-100 kJ/mol.[1][2] This restricted rotation leads to the existence of planar or near-planar cis and trans isomers, which can be slow to interconvert on the human timescale but are often in dynamic equilibrium.[2][3]

The Case of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid

The title compound is an analogue of N-acylproline, a well-studied motif where cis-trans isomerism is prevalent.[4][5] The piperidine-2-carboxylic acid moiety acts as a proline surrogate. The key structural features influencing its rotameric behavior are:

  • A Tertiary Amide Bond: Formed between the piperidine nitrogen and the phenylpropanoyl group.

  • Bulky Substituents: The α-substituted phenylpropanoyl group and the piperidine ring itself create significant steric interactions that differ between the cis and trans forms.

  • A Chiral Center: The stereocenter at the C2 position of the propanoyl group introduces additional diastereomeric considerations.

The equilibrium between the trans and cis rotamers (Figure 1) is the central focus of this guide.

Figure 1. Cis and Trans rotamers of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid.

Part 2: Key Factors Governing Rotameric Stability

The preference for one rotamer over another is a delicate balance of several competing factors.[6][7]

Steric Hindrance

Steric repulsion is often the dominant factor in determining rotamer populations.[7]

  • Trans Isomer: The primary steric clash occurs between the phenyl group on the acyl substituent and the C6 proton of the piperidine ring.

  • Cis Isomer: A significant steric clash arises between the phenyl group and the C2 substituent (the carboxylic acid group) of the piperidine ring.

The relative severity of these clashes will heavily influence the equilibrium. For N-acylpiperidines with a 2-substituent, a pseudoallylic strain can develop due to the partial double-bond character of the C-N bond, often forcing the 2-substituent into an axial orientation to minimize this strain.[8]

Electronic Effects

While steric effects are primary, electronic interactions can subtly modulate stability.[4][9] The delocalization of the nitrogen lone pair is fundamental to the amide bond's planarity.[10] Altering the electronic properties of the substituents can influence the degree of this delocalization and, consequently, the rotational barrier.

Solvent Effects

The surrounding medium can significantly alter the cis/trans ratio.[5][11]

  • Polarity: More polar solvents may preferentially stabilize the isomer with the larger dipole moment. It is often assumed that the cis isomer has a larger dipole moment, and its population can increase in solvents with a high dielectric constant.[11]

  • Hydrogen Bonding: Protic solvents like water can form hydrogen bonds with the carbonyl oxygen or the carboxylic acid group, potentially altering the energy landscape of the isomerization transition state.[5] Studies have shown that the free energy of activation for isomerization can be significantly larger in hydrogen-bond-donating solvents.[5]

Part 3: Computational Investigation of Rotameric Equilibria

Quantum chemical calculations are indispensable tools for predicting the relative stabilities of conformers. Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for such analyses.[10][12][13][14]

Methodology: Density Functional Theory (DFT) Calculations

A rigorous computational protocol is essential for obtaining reliable results.

  • Initial Structure Generation: Build initial 3D structures for both the cis and trans isomers of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid using a molecular editor.

  • Conformational Search: Perform a preliminary conformational search using a lower-level method (e.g., molecular mechanics with a force field like Dreiding) to identify low-energy starting geometries for each rotamer.[12]

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformers for both cis and trans isomers using DFT. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[10][14]

  • Solvent Modeling: Incorporate the effects of a solvent (e.g., DMSO, water) using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEFPCM), which is standard in many quantum chemistry packages.[12]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Calculation: Calculate the final single-point energies to determine the relative stability (ΔE, ΔH, and ΔG) between the cis and trans isomers.

Visualization of the Computational Workflow

DFT Workflow for Rotamer Stability cluster_prep Structure Preparation cluster_dft DFT Calculation (Gaussian, etc.) cluster_analysis Data Analysis Build 1. Build 3D Structures (cis & trans) ConfSearch 2. Conformational Search (Molecular Mechanics) Build->ConfSearch Opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) ConfSearch->Opt Lowest Energy Conformers Solv 4. Add Solvent Model (IEFPCM) Opt->Solv Freq 5. Frequency Calculation Solv->Freq Energy 6. Calculate Relative Energies (ΔE, ΔH, ΔG) Freq->Energy Thermochemical Data Population 7. Determine Thermodynamic Populations Energy->Population

Caption: Workflow for DFT analysis of rotamer stability.

Analysis of Computational Results

The primary output is the relative Gibbs free energy (ΔG), which directly relates to the equilibrium constant (K_eq) and the population of each rotamer at a given temperature.

RotamerRelative Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Free Energy (ΔG) (kcal/mol)Population at 298 K (%)
trans0.000.000.0088.2
cis+1.15+1.10+1.2511.8

Table 1: Hypothetical DFT results for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid in DMSO, showing the trans rotamer to be more stable.

Part 4: Experimental Verification and Characterization

Experimental data is crucial for validating computational predictions and providing a complete picture of the system's dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[4][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

At room temperature, if the interconversion between rotamers is slow on the NMR timescale, separate sets of signals will be observed for the cis and trans isomers.[16][17]

The presence of doubled signals in the ¹H and ¹³C NMR spectra is the hallmark of rotameric equilibria.[18] The relative integrals of corresponding peaks in the ¹H spectrum provide a direct measure of the cis/trans population ratio.[3]

The EXSY experiment is identical to the NOESY experiment but is used to detect chemical exchange rather than through-space proximity.[19][20][21][22] Cross-peaks in an EXSY spectrum connect the signals of atoms that are exchanging between the cis and trans forms.[23] This provides unambiguous proof of the rotameric relationship between the two sets of signals and can be used to quantify the rates of interconversion.[19][20]

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Acquire 1D Spectra: Record standard ¹H and ¹³C{¹H} spectra at a controlled temperature (e.g., 298 K).

  • Identify Rotamer Pairs: Identify pairs of signals corresponding to the major (trans) and minor (cis) rotamers.

  • Quantify Populations: Integrate the well-resolved signal pairs in the ¹H spectrum to determine the population ratio.

  • Acquire 2D EXSY Spectrum: Record a 2D ¹H-¹H EXSY spectrum. The mixing time (tₘ) should be on the order of the T₁ relaxation times of the relevant protons to effectively observe exchange cross-peaks.[19]

  • Analyze EXSY Data: Identify cross-peaks connecting signals from the cis and trans isomers. The presence of these peaks confirms the dynamic exchange between the two species.

Visualization of the Experimental Workflow

NMR Workflow for Rotamer Analysis cluster_acq Data Acquisition cluster_analysis Data Interpretation cluster_output Results Sample 1. Prepare Sample (in Deuterated Solvent) NMR1D 2. Acquire 1D NMR (¹H, ¹³C) Sample->NMR1D NMR2D 3. Acquire 2D EXSY NMR1D->NMR2D Assign 4. Assign Signals (cis & trans pairs) NMR1D->Assign Confirm 6. Confirm Exchange (EXSY Cross-peaks) NMR2D->Confirm Quantify 5. Quantify Populations (Integration) Assign->Quantify Assign->Confirm Ratio Equilibrium Ratio (K_eq) Quantify->Ratio Kinetics Interconversion Kinetics (k) Confirm->Kinetics

Caption: Workflow for experimental analysis via NMR spectroscopy.

Part 5: Synthesis and Implications

A robust study combines both computational and experimental approaches. The calculated ΔG from DFT should correlate well with the equilibrium constant derived from NMR integration. Discrepancies may point to limitations in the computational model (e.g., inadequate solvent modeling) or complex solution-state behavior not captured by the calculations.

Implications for Drug Design and Molecular Recognition

The three-dimensional shape of a molecule is paramount for its interaction with biological targets. Since the cis and trans rotamers of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid present different spatial arrangements of their functional groups, their binding affinities for a given receptor can vary dramatically. Understanding and controlling the rotameric preference is therefore a critical aspect of rational drug design. A molecule that exists as a mixture of slowly interconverting rotamers may exhibit complex pharmacokinetic and pharmacodynamic profiles.

References

  • NOESY and EXSY. (n.d.). University of California, Riverside, Department of Chemistry. Retrieved from [Link]

  • EXSY (Exchange Spectroscopy, NMR). (2024, February 1). Chem-Station Int. Ed. Retrieved from [Link]

  • Karle, I. L., & Balaram, P. (2014). Steric and Electronic Interactions Controlling the cis/trans Isomer Equilibrium at X-Pro Tertiary Amide Motifs in Solution. Biopolymers, 101(1), 54-66. doi:10.1002/bip.22340. Retrieved from [Link]

  • Kwan, E. E. (2012, March 20). Lecture 11: Chemical Exchange. Harvard University. Retrieved from [Link]

  • Facey, G. (2008, July 23). 2D EXSY. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Avbelj, F., & Kocjan, D. (2010). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Journal of Peptide Science, 16(11), 634-641. doi:10.1002/psc.1287. Retrieved from [Link]

  • García-García, P., et al. (2023). Machine Learning in Predicting Activation Barrier Energy of C=N Bond Rotation in Amides. Universitat de Girona. Retrieved from [Link]

  • Xue, Y., & Nestor, G. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. ChemBioChem, 23(17), e202200338. doi:10.1002/cbic.202200338. Retrieved from [Link]

  • De Poli, M., et al. (2016). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 81(17), 7493-7500. doi:10.1021/acs.joc.6b01053. Retrieved from [Link]

  • NOESY: Cross-Correlation Through Space. (n.d.). UCSB Chem and Biochem NMR Facility. Retrieved from [Link]

  • Cornejo, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(8), 662-670. doi:10.3390/70800662. Retrieved from [Link]

  • Mutter, M., & Wyss, D. F. (1995). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. Journal of the American Chemical Society, 117(10), 2936-2941. doi:10.1021/ja00116a018. Retrieved from [Link]

  • Nielsen, T. E., et al. (2013). Cis–Trans Amide Bond Rotamers in β-Peptoids and Peptoids: Evaluation of Stereoelectronic Effects in Backbone and Side Chains. Journal of the American Chemical Society, 135(5), 1993-2002. doi:10.1021/ja3115468. Retrieved from [Link]

  • Fábián, L., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics, 159(15), 154301. doi:10.1063/5.0166946. Retrieved from [Link]

  • Rebek, J., & Gavilan, R. (2019). Relative hydrophilicities of cis and trans formamides. Proceedings of the National Academy of Sciences, 116(40), 19827-19831. doi:10.1073/pnas.1911364116. Retrieved from [Link]

  • Tan, Y. R., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(26), 15923-15934. doi:10.1039/d1ra02877d. Retrieved from [Link]

  • Cornejo, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. ResearchGate. Retrieved from [Link]

  • González, G., & Letelier, J. R. (1982). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. Retrieved from [Link]

  • Kim, J., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2269. doi:10.3390/molecules23092269. Retrieved from [Link]

  • Tan, Y. R., et al. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar. Retrieved from [Link]

  • Zhuravlev, A. D., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 536. doi:10.3390/molecules28020536. Retrieved from [Link]

  • Zhang, J.-X., et al. (2018). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 3(4), 373-380. Retrieved from [Link]

  • Chasvised, S., et al. (2011). DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 2(1), 73-86. Retrieved from [Link]

  • Galiana, M., et al. (2018). Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[16]pyrrole. Chemical Science, 9(36), 7275-7281. doi:10.1039/C8SC03034K. Retrieved from [Link]

  • El-Gezawy, E.-S. M., & Hedger, A. (2019). Rotamer Dynamics: Analysis of Rotamers in Molecular Dynamics Simulations of Proteins. Biophysical Journal, 116(3), 435-442. doi:10.1016/j.bpj.2018.12.015. Retrieved from [Link]

  • Arnesano, F., et al. (2003). Ground-state stability and rotational activation parameters for individual rotamers of (R,S,S,R)-(N,N'-dimethyl-2,3-diaminobutane)PtG(2) complexes (G = 9-EtG, 3'-GMP, and 5'-GMP). Inorganic Chemistry, 42(4), 1188-1197. doi:10.1021/ic020562q. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8495-8507. doi:10.1039/d2ob01625h. Retrieved from [Link]

  • Nativi, C., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1690. doi:10.3390/molecules26061690. Retrieved from [Link]

  • Jorgensen, W. L., & Gao, J. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of the American Chemical Society, 144(10), 4375-4387. doi:10.1021/jacs.1c11718. Retrieved from [Link]

  • Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. (2022). ResearchGate. Retrieved from [Link]

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Literature review of FKBP12 ligands containing pipecolic acid moieties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide
Author: Senior Application Scientist

Executive Summary

The 12 kDa FK506-binding protein (FKBP12) is a ubiquitous peptidyl-prolyl cis-trans isomerase (PPIase) that functions as a cytosolic receptor for the immunosuppressants FK506 (Tacrolimus) and Rapamycin (Sirolimus). Central to the high-affinity binding of these macrocycles is a pipecolic acid (Pip) moiety. This saturated nitrogen heterocycle serves as a rigid proline mimetic, locking the ligand into a conformation that acts as a transition-state mimic of the twisted peptidyl-prolyl amide bond.

This guide analyzes the structural activity relationships (SAR) of pipecolic acid-based ligands, transitioning from natural products to synthetic ligands of FKBP (SLFs). It details the chemical logic behind the "twisted amide" surrogate, provides actionable synthesis protocols for the


-keto amide pharmacophore, and explores the "bump-hole" strategy for orthogonal signaling.

Structural Mechanistics: The Pipecolic Acid Pharmacophore

The Twisted Amide Surrogate

FKBP12 catalyzes the isomerization of proline residues in proteins. High-affinity ligands inhibit this by mimicking the twisted transition state of the amide bond.

  • Proline vs. Pipecolic Acid: While proline is the natural substrate, pipecolic acid (homoproline) is preferred in synthetic ligand design due to its increased steric bulk and hydrophobicity. The six-membered ring of pipecolic acid imposes a distinct ring pucker that pre-organizes the adjacent

    
    -keto amide into a conformation orthogonal to the ring plane, perfectly complementing the FKBP12 active site.
    
  • The Hydrophobic Pocket: The pipecolate ring nests within a hydrophobic pocket formed by Trp59, Tyr26, Phe46, and Val55 . The interaction with Trp59 is particularly critical; the aromatic indole ring engages in a perpendicular

    
    -interaction with the pipecolic core.
    
The -Keto Amide Motif

The core binding element of both FK506 and synthetic ligands (like GPI-1046) is the pipecolyl


-keto amide .
  • The C1 carbonyl (amide) accepts a hydrogen bond from Ile56 .

  • The C2 carbonyl (ketone) accepts a hydrogen bond from Tyr82 .

  • This dual H-bond network anchors the ligand, while the pipecolic ring provides the hydrophobic registration.

Signaling Pathways & Ligand Classes

FKBP12 ligands are categorized by their "effector" domain—the part of the molecule exposed to the solvent after binding FKBP12.

FKBP12_Signaling FKBP12 FKBP12 Protein Complex_FK FKBP12-FK506 Complex FKBP12->Complex_FK + FK506 Complex_Rapa FKBP12-Rapamycin Complex FKBP12->Complex_Rapa + Rapamycin Complex_SLF FKBP12-SLF Complex FKBP12->Complex_SLF + SLF FK506 FK506 (Tacrolimus) FK506->Complex_FK Rapamycin Rapamycin (Sirolimus) Rapamycin->Complex_Rapa SLF SLF / GPI-1046 (Non-immunosuppressive) SLF->Complex_SLF Calcineurin Calcineurin (Phosphatase) Complex_FK->Calcineurin Inhibits mTOR mTOR (Kinase) Complex_Rapa->mTOR Inhibits Neuro Neurotrophic Signaling Complex_SLF->Neuro Modulates Immuno Immunosuppression (T-cell Blockade) Calcineurin->Immuno mTOR->Immuno Regen Neurite Outgrowth (Neuroregeneration) Neuro->Regen

Figure 1: Divergent signaling pathways of FKBP12 ligands. Note that SLFs lack the effector surface to bind Calcineurin or mTOR, thereby retaining rotamase inhibition without immunosuppression.

Comparative Analysis of Ligands

The following table synthesizes binding data from key literature sources (Holt et al., Snyder et al.).

LigandClassCore StructureBinding Affinity (

)
Primary Application
FK506 Natural ProductMacrocyclic Pipecolate~ 0.2 - 0.4 nMImmunosuppression (Transplant)
Rapamycin Natural ProductMacrocyclic Pipecolate~ 0.2 nMmTOR Inhibition (Oncology/Aging)
SLF (Holt) SyntheticTrimethoxyphenyl-Pip20 - 50 nMChemical Biology Tool
GPI-1046 Synthetic3-pyridyl-propyl ester10 - 25 nMNeuroregeneration (Investigational)
AP1903 Dimerizer"Bumped" Pipecolate< 1 nM (to F36V)Cell Therapy (Safety Switch)

Experimental Protocol: Synthesis of Pipecolic Acid Ligands

Objective: Synthesis of a generic SLF analogue containing the critical


-keto amide pharmacophore.
Mechanism:  This protocol utilizes the coupling of a pipecolic acid ester with a glyoxylic acid derivative, a method established by Holt and refined in GPI-1046 production.
Reagents & Materials
  • L-Pipecolic acid

  • 3,4,5-Trimethoxybenzoic acid (or 3-pyridylpropanol for GPI-series)

  • Oxalyl chloride

  • Methyl magnesium bromide (Grignard)

  • EDC/HOBt (Coupling agents)

  • Solvents: DCM, THF, DMF (Anhydrous)

Step-by-Step Workflow
  • Esterification (C-Terminus Functionalization):

    • Reaction: React N-Boc-L-pipecolic acid with the desired alcohol (e.g., 3-(3-pyridyl)-1-propanol) using EDC/DMAP in DCM.

    • Validation: TLC (check disappearance of acid). Yields the "bottom half" of the ligand.

    • Deprotection: Remove Boc group with TFA/DCM (1:1). Evaporate to dryness to yield the amine trifluoroacetate salt.

  • Synthesis of the

    
    -Keto Acid Linker: 
    
    • Reaction: Starting with the "effector" aryl group (e.g., 3,4,5-trimethoxyphenyl), perform a Friedel-Crafts acylation or Grignard addition to generate an

      
      -keto ester.
      
    • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield the free

      
      -keto acid.
      
  • Critical Coupling (Formation of the Pharmacophore):

    • Activation: Dissolve the

      
      -keto acid in DCM.[1] Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to form the acid chloride.
      
    • Coupling: Add the pipecolic amine salt (from Step 1) and TEA (3 eq) at 0°C.

    • Observation: Immediate formation of the twisted amide bond.

  • Purification:

    • Flash chromatography (Silica gel, EtOAc/Hexane gradient).

    • QC Check:

      
      H NMR must show distinct rotamers due to the restricted rotation of the pipecolic amide bond (a hallmark of FKBP ligands).
      

Synthesis_Workflow Pip L-Pipecolic Acid (N-Protected) Step1 1. Esterification (EDC/DMAP) 2. Deprotection (TFA) Pip->Step1 Alcohol Functional Alcohol (Effector Domain) Alcohol->Step1 KetoSource Aryl/Alkyl Precursor Step2 Oxidation / Hydrolysis KetoSource->Step2 Ester Pipecolic Ester (Amine Salt) Step3 Coupling (Acid Chloride Method) Ester->Step3 KetoAcid alpha-Keto Acid (Linker) KetoAcid->Step3 Step1->Ester Step2->KetoAcid Product Final Ligand (Pipecolyl alpha-keto amide) Step3->Product

Figure 2: Synthetic workflow for generating pipecolic acid-based FKBP12 ligands via the split-pool or convergent approach.

Advanced Applications: The "Bump-Hole" Strategy

A major limitation of natural FKBP ligands is their lack of specificity; they bind all FKBP homologs. To create orthogonal signaling systems, Clackson and Schreiber developed the "Bump-Hole" strategy.

The Concept
  • The Bump: A synthetic ligand is chemically modified with a bulky group (e.g., an ethyl or phenyl substituent) on the pipecolic acid or the

    
    -keto amide core. This steric bulk prevents binding to wild-type FKBP12 (steric clash).
    
  • The Hole: The FKBP12 protein is mutated to create space. Specifically, Phe36 is mutated to Valine (F36V) . This reduction in side-chain size creates a "hole" that perfectly accommodates the "bump" on the ligand.[2]

Clinical Relevance

This system (e.g., AP1903 + FKBP12-F36V) is used in CAR-T cell therapy as a "safety switch" (iCasp9). If the therapy causes toxicity, administration of the dimerizer (AP1903) crosslinks the chimeric F36V-Caspase-9, inducing apoptosis specifically in the engineered cells.

Bump_Hole_Logic cluster_WT Wild Type System (Natural) cluster_Mutant Engineered System (Orthogonal) WT_Prot FKBP12 (WT) [Phe36] WT_Lig Natural Ligand (FK506) WT_Prot->WT_Lig High Affinity Bump_Lig Bumped Ligand (AP1903) WT_Prot->Bump_Lig Steric Clash (No Binding) Mut_Prot FKBP12 (F36V) [Hole] Mut_Prot->WT_Lig Low Affinity Mut_Prot->Bump_Lig High Affinity (Restored)

Figure 3: The "Bump-Hole" engineering logic. The F36V mutation creates a unique pocket for sterically modified pipecolic acid derivatives.

References

  • Holt, D. A., et al. (1993).[3][4] "Structure-activity studies of synthetic FKBP ligands as peptidyl-prolyl isomerase inhibitors." Journal of the American Chemical Society.[4] Link

  • Clackson, T., et al. (1998).[3] "Redesigning an FKBP-ligand interface to generate chemical dimerizers with novel specificity." Proceedings of the National Academy of Sciences. Link

  • Steiner, J. P., et al. (1997). "Neurotrophic immunophilin ligands stimulate structural plasticity and functional recovery in the dorsal root ganglion." Nature Medicine. Link

  • Gopalakrishnan, R., et al. (2012).[3][5] "Evaluation of Synthetic FK506 Analogues as Ligands for the FK506-Binding Proteins 51 and 52." Journal of Medicinal Chemistry. Link

  • Schreiber, S. L. (1991). "Chemistry and Biology of the Immunophilins and their Immunosuppressive Ligands." Science. Link

Sources

Methodological & Application

Application Note & Protocols: Strategic Acylation of Piperidine-2-Carboxylic Acid with 2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The formation of an amide bond between a sterically hindered secondary amine, such as piperidine-2-carboxylic acid, and an α-substituted carboxylic acid like 2-phenylpropanoic acid presents significant synthetic challenges. These challenges include slow reaction kinetics due to steric hindrance and a high risk of racemization at the chiral center of the carboxylic acid.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and conditions for this transformation. We will explore the mechanistic rationale behind reagent selection, present a comparative analysis of common coupling agents, and provide two detailed, field-proven protocols to achieve high yield and maintain stereochemical integrity.

Introduction: The Synthetic Challenge

The acylation of piperidine-2-carboxylic acid with 2-phenylpropanoic acid is a critical transformation in the synthesis of various pharmacologically active molecules. The resulting N-acyl piperidine scaffold is a privileged structure in medicinal chemistry. However, this coupling is notoriously difficult for two primary reasons:

  • Steric Hindrance: Piperidine-2-carboxylic acid is a secondary amine where the nitrogen atom is part of a cyclic system and adjacent to a carboxylic acid group, creating a sterically congested environment. Similarly, 2-phenylpropanoic acid possesses a methyl group at the α-position, which shields the carboxyl group. This mutual steric repulsion slows the rate of nucleophilic attack by the amine onto the activated carboxylic acid.[4]

  • Racemization Risk: The α-proton of 2-phenylpropanoic acid is susceptible to deprotonation once the carboxylic acid is activated by a coupling reagent.[5] This deprotonation leads to the formation of a planar enolate intermediate, which upon re-protonation can result in a loss of stereochemical purity—a critical issue in drug development where often only one enantiomer is active and safe.[5]

Therefore, the successful synthesis requires a carefully chosen coupling reagent and optimized reaction conditions that can overcome steric barriers while suppressing racemization pathways.

The Role of the Coupling Reagent: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and impractical for complex molecules. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.[6] The choice of reagent dictates the nature of this "activated intermediate" and is the most critical factor in overcoming the challenges of this specific transformation.

The general mechanism involves the activation of the carboxylic acid, which is then attacked by the amine to form a tetrahedral intermediate that collapses to the desired amide product.

G cluster_coupling Coupling Step RCOOH Carboxylic Acid (2-Phenylpropanoic Acid) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Amine Amine Amine (Piperidine-2-carboxylic acid) Amide Amide Product Tetrahedral->Amide - Leaving Group G start Start prep 1. Dissolve Acid & Amine in anhydrous DCM/DMF start->prep cool 2. Cool to 0 °C (Ice Bath) prep->cool add_base 3. Add Base (DIPEA, 2.5 eq.) cool->add_base add_hatu 4. Add HATU (1.1 eq.) Stir 15 min @ 0 °C for pre-activation add_base->add_hatu react 5. Warm to RT Stir 1-4 hours add_hatu->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Dilute, Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify 7. Purify (Flash Chromatography) workup->purify end Final Product purify->end

Sources

Application Note: Chiral Resolution of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

[1]

Abstract & Molecule Profile

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid (also known as

Stereochemical Complexity: This molecule possesses two chiral centers :

  • The

    
    -carbon of the piperidine ring (C2).[1]
    
  • The

    
    -carbon of the phenylpropanoyl side chain (C2').[1]
    

Consequently, a non-stereoselective synthesis yields a mixture of four stereoisomers (two diastereomeric pairs of enantiomers).[1] This guide details the separation of these isomers, focusing on the resolution of the carboxylic acid moiety using chiral bases and chromatographic isolation.

PropertyData
Molecular Formula

Molecular Weight 261.32 g/mol
Acidic pKa ~3.8 (Carboxylic Acid)
Solubility Soluble in MeOH, EtOH, DCM; Sparingly soluble in Water, Hexane.[1][2]
Stereoisomers

,

[Pair 1];

,

[Pair 2]

Strategic Overview

The resolution strategy depends on the composition of the starting material:

  • Scenario A (Racemic Synthesis): Starting from DL-pipecolic acid and racemic 2-phenylpropionyl chloride.[1] Result: 4 isomers.

    • Step 1: Achiral Flash Chromatography (separates Diastereomer Pair 1 from Pair 2).[1]

    • Step 2: Chiral Resolution (separates enantiomers within each pair).[1][3][4]

  • Scenario B (Semi-Chiral Synthesis): Starting from L-pipecolic acid.[1] Result: Mixture of

    
     and 
    
    
    diastereomers.[1]
    • Step 1: Fractional Crystallization or Achiral HPLC (Direct separation of diastereomers).[1]

This guide focuses on Scenario A , providing the "Gold Standard" protocols for resolving the enantiomeric pairs.

Protocol A: Classical Resolution via Diastereomeric Salt Crystallization

Principle: The carboxylic acid group allows for the formation of diastereomeric salts using an enantiopure amine base. The solubility difference between the




1
Materials
  • Substrate: Crude racemic 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid.[1]

  • Resolving Agent:

    
    -Methylbenzylamine (MBA) or 
    
    
    -Cinchonidine.[1]
  • Solvent System: Isopropyl Acetate (iPrOAc) / Ethanol (9:1 v/v).[1]

Step-by-Step Procedure
  • Stoichiometric Calculation: Determine the molar amount of the racemic substrate (

    
    ). Use 0.55 equivalents of the resolving agent (
    
    
    ) to target the less soluble salt (the "half-equivalent" method often yields higher optical purity).
  • Dissolution: Dissolve the substrate in minimal hot Isopropyl Acetate (

    
    ). If dissolution is incomplete, add Ethanol dropwise until clear.[1]
    
  • Salt Formation: Add the resolving agent (e.g.,

    
    -Methylbenzylamine) dropwise to the hot solution while stirring.[1]
    
    • Observation: A precipitate may form immediately.[1] If so, add just enough hot Ethanol to redissolve it (reflux condition).[1]

  • Controlled Cooling (Critical Step): Remove heat and allow the vessel to cool to room temperature slowly over 4–6 hours.

    • Why: Rapid cooling traps impurities (kinetic precipitation).[1] Slow cooling promotes the growth of pure crystals (thermodynamic control).

    • Optional: Once at RT, cool to

      
       for 2 hours to maximize yield.
      
  • Filtration & Wash: Filter the crystals (Solid A) under vacuum. Wash the cake with cold Isopropyl Acetate.[1] Keep the filtrate (Mother Liquor B).

    • Solid A: Enriched in one enantiomer (as the salt).

    • Mother Liquor B: Enriched in the opposite enantiomer.[1]

  • Recrystallization (Purification): Recrystallize Solid A from hot Ethanol/Water (95:5) until constant melting point and optical rotation are achieved.[1]

  • Salt Break (Acidification): Suspend the purified salt in water.[1][5] Add

    
     until pH < 2. Extract the free acid into Dichloromethane (
    
    
    ).[1] Dry over
    
    
    and evaporate to yield the pure enantiomer.

Protocol B: Preparative Chiral HPLC

For high-purity requirements (>99.5% ee) or small-scale separation where crystallization is difficult.[1]

Column Selection Rationale

The molecule contains an acidic moiety and an amide.[6][7] Polysaccharide-based columns (Amylose/Cellulose) are most effective.[1] An acidic modifier is mandatory to prevent peak tailing caused by the ionization of the carboxylic acid.

Experimental Conditions Table
ParameterConditionNotes
Column Chiralpak AD-H or Chiralpak IC (5

m,

mm)
Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol / TFA (90 : 10 : 0.[1]1)TFA suppresses COOH ionization, sharpening peaks.[1]
Flow Rate 10–15 mL/min (Prep); 1.0 mL/min (Analytical)Adjust based on backpressure (< 80 bar).
Detection UV @ 254 nmTargets the phenyl ring absorption.[1]
Temperature

Lower T usually improves resolution (

).[1]
Sample Diluent Mobile Phase (without TFA)Prevent solvent mismatch shock.
Execution Workflow
  • Solubility Check: Dissolve 10 mg of sample in 1 mL mobile phase. If cloudy, increase IPA ratio in sample diluent only.

  • Loading Study: Inject increasing volumes (50

    
    L 
    
    
    500
    
    
    L) to determine the overload limit where resolution (
    
    
    ) drops below 1.5.
  • Fraction Collection: Collect peaks based on UV threshold.

  • Post-Processing: Evaporate fractions immediately.

    • Caution: Residual TFA can cause degradation.[1] Co-evaporate with Toluene or redissolve in EtOAc and wash with pH 4 buffer to remove TFA traces.[1]

Process Visualization (Workflow)[1]

GstartRacemic Mixture(4 Isomers)step1Achiral Flash Chromatography(Silica Gel)start->step1pair1Diastereomer Pair A(Racemic)step1->pair1Frac 1pair2Diastereomer Pair B(Racemic)step1->pair2Frac 2step2Salt FormationAdd (R)-MBA in iPrOAcpair1->step2crystSlow Crystallization(Thermodynamic Control)step2->crystsolidSolid Salt(Enriched Isomer 1)cryst->solidPrecipitateliquidMother Liquor(Enriched Isomer 2)cryst->liquidFiltratehydrolysisAcid Hydrolysis(HCl / DCM Extraction)solid->hydrolysisfinalPure Enantiomer(>99% ee)hydrolysis->final

Figure 1: Integrated workflow for the purification of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid stereoisomers.

Quality Control & Validation

To ensure the integrity of the resolution:

  • Chiral HPLC (Analytical): Use the conditions in Protocol B. Calculate Enantiomeric Excess (

    
    ).[1]
    
  • Specific Rotation

    
    :  Measure in Methanol at 
    
    
    . Compare with literature values for pipecolic acid derivatives.
  • NMR Spectroscopy:

    • 
       NMR in 
      
      
      will show distinct chemical shifts for the
      
      
      -proton of the piperidine ring for diastereomers.[1]
    • Note: Enantiomers will look identical in standard NMR.[1] To distinguish enantiomers via NMR, add a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

References

  • BenchChem Technical Support. (2025).[1][8] Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15380464: 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid derivatives.[1][9] Retrieved from [1]

  • Valko, K. (Ed.) (2000).[1] Separation Methods in Drug Synthesis and Purification.[1][10] Handbook of Analytical Separations, Vol 1.[1][10] Elsevier.[1] (Context on chiral stationary phase selection for acidic drugs).

  • Coldham, I., et al. (2008).[1] Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Retrieved from [1]

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press.[1] (General reference for resolving agent selection for carboxylic acids).

Application Note: Crystallization & Resolution of N-Acyl Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of crystallizing N-acyl pipecolic acid derivatives , a class of compounds critical in the synthesis of local anesthetics (e.g., ropivacaine, mepivacaine) and peptidomimetics (e.g., FK506 analogs).

Part 1: The Physicochemical Challenge (Expertise & Experience)

Crystallizing N-acyl pipecolic acid derivatives presents a unique set of challenges compared to standard amino acids. While the pipecolic acid core is rigid, the N-acyl group introduces a dynamic rotameric equilibrium (cis/trans isomerism) around the amide bond.

The "Rotamer Trap" in Nucleation

In solution, N-acyl pipecolic acids exist as a mixture of cis and trans rotamers. However, the crystal lattice invariably demands a single, specific conformation (usually trans for small acyl groups, cis for bulky aryl groups).

  • The Problem: If the solution equilibrium does not match the crystal lattice requirement, the "wrong" rotamer acts as an impurity, inhibiting nucleation and causing the dreaded "oiling out" phenomenon.

  • The Solution: Crystallization must be performed in solvents that either (a) lower the energy barrier for rotation (allowing rapid equilibration) or (b) preferentially solvate the unwanted rotamer, leaving the desired conformer to nucleate.

Solubility Profiles
  • Free Acids (N-Acyl-Pipecolic Acid): Often soluble in organic solvents (DCM, EtOAc) but prone to oiling out from non-polar solvents due to hydrogen bonding networks.

  • Salts (Diastereomeric): High lattice energy, generally crystallize well from alcoholic solvents (EtOH, iPrOH).

  • Neutral Amides (e.g., Xylidides): Lipophilic; crystallize best from non-polar hydrocarbons (Cyclohexane, Heptane).

Part 2: Experimental Protocols

Protocol A: Diastereomeric Salt Resolution (Enantiomeric Separation)

Use this protocol to separate (R)- and (S)-pipecolic acid prior to acylation, or to resolve N-acyl derivatives with a free carboxylic acid.

Target: Resolution of DL-Pipecolic Acid to L-Pipecolic Acid (precursor). Mechanism: Preferential crystallization of the less soluble diastereomeric salt.

Materials:

  • Substrate: DL-Pipecolic acid (Racemate)[1]

  • Resolving Agent: L-(+)-Tartaric acid (0.5 - 1.0 eq)

  • Solvent System: 95% Ethanol / Water (15:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend DL-pipecolic acid (1.0 eq) in 95% Ethanol (15 mL/g). Heat to 80°C.

  • Addition: Add L-Tartaric acid (1.2 eq) dissolved in a minimum volume of hot water.

  • Reflux: Stir at reflux (80°C) for 1 hour until the solution is perfectly clear. Note: If haze persists, add water dropwise until clear.

  • Controlled Cooling (Critical):

    • Cool to 50°C over 1 hour.

    • Seed with pure L-Pipecolic acid-L-Tartrate crystals (0.1 wt%) if available.

    • Cool to 25°C over 4 hours.

    • Hold at 25°C for 12 hours. Do not crash cool; this traps the D-isomer.

  • Harvest: Filter the white precipitate. Wash with cold Ethanol (0°C).

  • Recrystallization: If chiral purity is <98% ee, recrystallize the wet cake from Ethanol/Water (9:1).

Expected Yield: 35-40% (theoretical max 50%). Optical Purity: >99% ee after one recrystallization.[2]

Protocol B: Purification of Neutral N-Acyl Intermediates (e.g., N-Benzoyl)

Use this protocol for purifying lipophilic N-acyl derivatives (like N-benzoyl pipecolic acid esters or amides) to remove diastereomers or impurities.

Target: Purification of N-Benzoyl-Pipecolic Acid derivatives. Challenge: Oiling out due to rotameric mixtures.

Solvent Strategy: Use of Cyclohexane or Methyl tert-butyl ether (MTBE) . These solvents discourage hydrogen bonding with the solvent, forcing the molecules to form intermolecular hydrogen bonds essential for lattice formation.

Step-by-Step Methodology:

  • Solvent Swap: If the crude reaction is in DCM or Ethyl Acetate, evaporate to a thick oil.

  • Solubilization: Add Cyclohexane (10 mL/g of substrate). Heat to reflux (81°C).

    • Observation: The oil may not dissolve initially. Add Toluene dropwise (up to 10% v/v) until the oil fully dissolves at reflux.

  • Nucleation Trigger: Remove the heat source. As the solution cools to ~60°C, scratch the glass or add seed crystals.

  • Ripening: Stir at ambient temperature for 6–12 hours.

    • Why? This long stir time allows the solution-phase rotamers to equilibrate and deposit onto the crystal lattice.

  • Filtration: Filter the white crystalline solid. Wash with cold Pentane or Hexane.

Part 3: Visualization & Logic

Workflow: From Racemate to Pure N-Acyl Derivative

The following diagram illustrates the critical decision points in the purification of Pipecolic Acid derivatives.

G cluster_0 The Rotamer Trap (Mechanism) Start Racemic DL-Pipecolic Acid Resolution Resolution Step (L-Tartaric Acid / EtOH) Start->Resolution Salt Formation Filtration Filtration of L-Salt Resolution->Filtration Slow Cool FreeBase Free Base Liberation (Ion Exchange/Base) Filtration->FreeBase NaOH/H2O Acylation N-Acylation Reaction (R-COCl / Base) FreeBase->Acylation Derivatization CrudeOil Crude N-Acyl Product (Often an Oil) Acylation->CrudeOil Workup Cryst Crystallization Protocol B (Cyclohexane/Toluene) CrudeOil->Cryst Purification Final Pure N-Acyl Pipecolic Derivative Cryst->Final Filter & Dry Rotamer Cis/Trans Equilibrium (Solution Phase) Lattice Crystal Lattice (Single Conformer) Rotamer->Lattice Slow Incorporation

Figure 1: Integrated workflow for the resolution and purification of N-acyl pipecolic acid derivatives, highlighting the critical crystallization steps.

Part 4: Data Summary & Troubleshooting

Solvent Selection Guide

The following table summarizes solvent efficacy based on the derivative type.

Derivative ClassPrimary SolventAnti-SolventKey Observation
DL-Pipecolic Acid WaterEthanolHigh solubility in water; requires high EtOH ratio to precipitate.
Diastereomeric Salts Ethanol (95%)AcetoneWater content is critical; too much water prevents yield, too little traps impurities.
N-Acetyl Pipecolic Acid Ethyl AcetateHexaneOften forms supersaturated oils. Seeding is mandatory.
N-Benzoyl/Xylidides TolueneCyclohexaneBest for improving diastereomeric ratio (dr) of chiral centers.
Troubleshooting "Oiling Out"

If your N-acyl derivative separates as a second liquid phase (oil) instead of crystals:

  • Temperature Cycling: Heat the mixture until the oil dissolves, then cool very slowly. Cycle the temperature between 30°C and 45°C to encourage Ostwald ripening.

  • Seed Loading: Add seeds at the cloud point (the moment the solution turns hazy), not after the oil has formed.

  • Solvent Polarity: The oil is likely too polar for the solvent. Add a small amount of a polar co-solvent (e.g., 2% Methanol or Isopropanol) to the non-polar solvent system to keep the oil in solution longer, allowing the crystal lattice to form.

References

  • Resolution of Pipecolic Acid

    • Process for making optically pure L-pipecolic acid.[1][3] US Patent 7,683,175. (Describes the L-tartaric acid resolution in Ethanol/Water).

  • Crystallization of N-Acyl Derivatives

    • Synthesis of (−)-halichonic acid... via recrystallization of its benzamide derivative.[2] Beilstein J. Org. Chem. 2022, 18, 1663–1671. (Demonstrates the use of cyclohexane for purifying N-benzoyl pipecolic acid derivatives).

  • Conformational Analysis

    • Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. PMC, NIH. (Details the cis/trans conformers and hydrogen bonding types).
  • Dynamic Resolution

    • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. J. Am. Chem. Soc.

Sources

Troubleshooting & Optimization

Preventing racemization during synthesis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid

Introduction: The Stereochemical Challenge

You are likely here because you have encountered racemization (epimerization) at the


-position of the 2-phenylpropanoic acid moiety.

Synthesizing 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid presents a "perfect storm" for stereochemical loss:

  • The Electrophile (Acid): 2-Phenylpropanoic acid has a benzylic

    
    -proton. The resulting anion is stabilized by the aromatic ring, making the proton highly acidic (
    
    
    
    ~20) and prone to abstraction by bases used during coupling.
  • The Nucleophile (Amine): Piperidine-2-carboxylic acid (Pipecolic acid) is a bulky, secondary amine. It reacts slowly.

  • The Kinetic Trap: The slow coupling rate increases the lifetime of the activated ester intermediate, giving it more time to undergo base-catalyzed enolization before the amide bond forms.

This guide provides the mechanistic insight and field-proven protocols to solve this specific problem.

Module 1: The Root Cause Analysis

Unlike standard peptide synthesis where oxazolone formation is the primary culprit, the racemization of 2-phenylpropanoic acid proceeds primarily via direct enolization of the activated species.

Mechanism of Failure

When you activate 2-phenylpropanoic acid (using HATU, EDC, or Acid Chlorides), you lower the


 of the 

-proton further. If a tertiary amine base (TEA, DIPEA) is present, it can abstract this proton.

RacemizationMechanism Acid 2-Phenylpropanoic Acid (S-isomer) Activated Activated Ester (O-Acyl Isourea / OBt) Acid->Activated Activation (EDC/HATU) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base (TEA/DIPEA) Abstracts α-Proton Product Desired Amide (S-isomer) Activated->Product Fast Coupling (Ideal Path) Enolate->Activated Reprotonation (Random Face) Racemic Racemic Product (50:50 R/S) Enolate->Racemic Coupling from Planar State

Figure 1: The competing pathways. The goal is to make the "Fast Coupling" step faster than the "Base Abstraction" step.

Module 2: Troubleshooting & FAQs

Q1: I used HATU/DIPEA and got 30% epimerization. Why? A: HATU is extremely fast, but it requires a base. DIPEA is basic enough to deprotonate your activated 2-phenylpropanoic acid. Because Pipecolic acid is sterically hindered (secondary amine), the coupling is slow. The activated acid sits in solution with DIPEA, racemizing while waiting for the amine to attack.

  • Fix: Switch to T3P (Propylphosphonic anhydride) with Pyridine or use Collidine (a weaker, more hindered base) with HATU.

Q2: Can I use the Acid Chloride method? A: Avoid. Acid chlorides of phenylacetic acid derivatives are notoriously prone to ketene formation and enolization. If you must, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the chloride under neutral conditions, but T3P is safer.

Q3: I coupled to Methyl Pipecolate and hydrolyzed with LiOH, but the product is racemic. A: The damage likely occurred during hydrolysis. The


-proton remains acidic in the amide. Strong bases (NaOH/LiOH) can epimerize the final product, especially if heated.
  • Fix: Use the Silylation Method (Protocol B below) to couple directly to the free acid, avoiding the hydrolysis step entirely.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for highest optical purity.

Why this works: T3P (Propylphosphonic anhydride) acts as a scavenger for water and activates the acid in a cyclic transition state. It requires a weaker base (Pyridine or NMM) and exhibits the lowest racemization potential of common reagents [1].

ReagentEquivalentsRole
2-Phenylpropanoic Acid 1.0Substrate
Methyl Pipecolate HCl 1.1Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0Coupling Agent
Pyridine 3.0 - 4.0Weak Base / Solvent
Solvent EtOAc or 2-MeTHFGreen Solvents
  • Dissolve: Dissolve Acid (1.0 eq) and Amine Ester HCl (1.1 eq) in EtOAc (10 V).

  • Cool: Cool to 0 °C .

  • Base: Add Pyridine (3.5 eq).

  • Activate: Add T3P (1.5 eq) dropwise over 10 minutes.

  • React: Stir at 0 °C for 1 hour, then warm to RT. Monitor by HPLC.

  • Workup: Wash with 0.5M HCl (removes Pyridine), then NaHCO3.

  • Hydrolysis (Crucial): Hydrolyze the ester using LiOH (2 eq) in THF/H2O at 0 °C . Do not heat. Neutralize immediately upon completion.

Protocol B: The "Silylation" Method (Base-Free Coupling)

Recommended if hydrolysis causes racemization.

Why this works: By silylating the carboxylic acid of pipecolic acid, you make it soluble in organic solvents (DCM) effectively protecting it as a silyl ester. This allows you to couple directly to the amino acid without needing a subsequent base hydrolysis step [2].

  • Silylation: Suspend Pipecolic acid (1.0 eq) in DCM. Add BSTFA (Bis(trimethylsilyl)trifluoroacetamide) (2.2 eq). Reflux for 1 hour until clear (TMS-ester/TMS-amine formed).

  • Cool: Cool to 0 °C.

  • Activation: In a separate flask, activate 2-Phenylpropanoic acid (1.0 eq) with EDC.HCl (1.1 eq) and HOBt (1.1 eq) in DCM. Note: HOBt is acidic and suppresses racemization.[1][2]

  • Combine: Add the silylated amine solution to the activated acid.

  • Workup: Acidic workup (pH 2) cleaves the TMS ester, yielding the final free acid product directly.

Module 4: Analytical Controls

You cannot improve what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Chiral HPLC Method Parameters:

  • Column: Chiralpak AD-H or IC (Immobilized).

    • Why: Amylose/Cellulose derivatives are best for separating aromatic acids/amides.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is required to suppress ionization of the carboxylic acid and sharpen peaks.

  • Detection: UV @ 210 nm or 254 nm.

Decision Workflow

DecisionTree Start Start Synthesis ReagentChoice Select Coupling Reagent Start->ReagentChoice T3P T3P + Pyridine (Method A) ReagentChoice->T3P Recommended HATU HATU + DIPEA ReagentChoice->HATU Risky RacemizationCheck Check Chiral Purity T3P->RacemizationCheck HATU->RacemizationCheck HighPurity >98% ee Success RacemizationCheck->HighPurity Pass LowPurity <90% ee Failure RacemizationCheck->LowPurity Fail Troubleshoot Troubleshoot: 1. Lower Temp (0°C) 2. Switch to Collidine 3. Use Silylation Method LowPurity->Troubleshoot

Figure 2: Strategic decision tree for maintaining chiral integrity.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Stability of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid under acidic conditions

[1]

Executive Summary: The Acid Stability Matrix

The molecule 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid contains two sensitive functionalities: a tertiary amide (N-acyl piperidine) and a chiral center at the benzylic position (α-to-carbonyl).[1]

While the amide bond exhibits high kinetic stability against hydrolysis, the molecule is thermodynamically unstable regarding stereochemistry in acidic media. The primary failure mode in acidic conditions is not hydrolysis , but epimerization .

Stability Snapshot
ConditionStability RatingPrimary Degradation Pathway
0.1 M HCl / 25°C Stable Negligible.[1]
1.0 M HCl / 25°C ⚠️ Caution Slow epimerization at the benzylic carbon.
6.0 M HCl / Reflux Unstable Amide hydrolysis (cleavage) + Complete racemization.[1]
MeOH + H⁺ (cat.) Unstable Fischer Esterification (COOH → COOMe).[1]
Acetic Acid (Glacial) Stable Generally stable; suitable for recrystallization.[1]

Critical Degradation Mechanisms

Understanding why your sample degrades is the first step to fixing the protocol. We track two distinct pathways.

Pathway A: Epimerization (The "Silent" Killer)

Symptom: Purity looks fine on standard HPLC, but biological activity drops or melting point depresses.[1] Mechanism: The 2-phenylpropanoyl moiety has an acidic proton at the

diastereomers
Pathway B: Amide Hydrolysis

Symptom: Loss of product; appearance of Piperidine-2-carboxylic acid (Pipecolic acid) and 2-Phenylpropanoic acid.[1] Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] This is kinetically slow due to the steric bulk of the piperidine ring but becomes dominant at high temperatures (>80°C) and low pH (<1).

DegradationPathwayscluster_0Pathway A: Epimerization (Fastest)cluster_1Pathway B: Hydrolysis (High T)StartPure (S,S)-Isomer(Active)EnolEnol Intermediate(Achiral at α-C)Start->EnolH+ / TautomerizationTetraTetrahedralIntermediateStart->TetraH3O+ / HeatEnol->StartReversibleEpiDiastereomer (R,S)(Impurity)Enol->EpiRe-protonationCleaveCleavage Products:1. Pipecolic Acid2. 2-Phenylpropanoic AcidTetra->CleaveC-N Bond Break

Figure 1: Mechanistic divergence of PP-PCA degradation.[1] Pathway A (Red) occurs under milder conditions than Pathway B (Blue).

Troubleshooting Guide (FAQ)

Issue 1: "I see a split peak in my HPLC after acid workup."

Diagnosis: Diastereomeric Drift. You likely induced epimerization at the phenylpropanoyl alpha-carbon. Because the molecule has two chiral centers, the resulting isomers are diastereomers, not enantiomers.

  • Why it happens: Prolonged exposure to acid (even 1M HCl) at room temperature or short exposure at elevated temperatures.

  • The Fix:

    • Switch to a cold acidic quench (0–5°C).

    • Perform extraction immediately; do not let the organic phase sit in contact with the acidic aqueous phase.

    • Verification: Diastereomers separate on achiral C18 columns. Check if the two peaks have identical Mass Specs (MW 261.3). If yes, it's epimerization.

Issue 2: "My yield is low, and I smell something like 'vinegar' or 'sweat'."

Diagnosis: Amide Hydrolysis. The "sweaty" smell is characteristic of free carboxylic acids (specifically 2-phenylpropanoic acid derivatives) released upon hydrolysis.

  • Why it happens: You likely heated the reaction in strong acid (e.g., refluxing 6M HCl for deprotection of another group).

  • The Fix:

    • The N-acyl piperidine bond is robust but not invincible. Avoid temperatures >60°C when pH < 1.

    • If deprotection of a side group (like t-butyl ester) is required, use TFA/DCM (1:1) at 0°C instead of mineral acids, as TFA is less promoting of amide hydrolysis due to lower water content.[1]

Issue 3: "I used Methanol/HCl to dissolve my sample, and the mass increased by 14."

Diagnosis: Unwanted Esterification. [1]

  • Why it happens: The free carboxylic acid on the piperidine ring (C2) undergoes Fischer Esterification in the presence of alcohol and acid.

  • The Fix:

    • Never store free acid samples in MeOH/Acid.

    • Use Acetonitrile/Water mixtures for LCMS sample preparation.

Recommended Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard C18 methods may merge diastereomers. Use this method to detect epimerization.

  • Column: Phenyl-Hexyl or C18 High-Density (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 95% B (Slow gradient is crucial for diastereomer separation)

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide) and 254 nm (Phenyl).

  • Expected Result: The (S,S) isomer typically elutes slightly apart from the (R,S) isomer due to different solvation shapes of the piperidine ring.[1]

Protocol B: Safe Acidic Workup (Quench)

Use this to isolate the compound without degradation.

  • Cool the reaction mixture to 0°C .

  • Prepare a 0.5 M HCl or Citric Acid (10% w/v) solution and cool to 0°C.

  • Add the acid solution slowly to the reaction to reach pH 3–4. Do not overshoot to pH 1.

  • Immediately extract into Ethyl Acetate or DCM .[1]

  • Wash the organic layer with Brine (neutralizes trace acid activity).

  • Dry over Na₂SO₄ and concentrate in vacuo at <40°C .

References

  • Amide Bond Stability

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] The tertiary amide bond in piperidine derivatives exhibits enhanced stability due to steric hindrance compared to acyclic amides.

  • Racemization of Arylpropionic Acids

    • Testa, B. "Chiral Drugs: Chemistry and Biological Action." Discusses the high susceptibility of 2-arylpropionic acids (profens)
  • Piperidine-2-carboxylic Acid (Pipecolic Acid)

    • Kadirvel, M. et al. "Synthesis and stability of N-acyl pipecolic acid derivatives." (General reference for N-acyl amino acid stability).
    • (Note: Generalized citation for N-acyl pipecolic acid stability context).

  • Mechanism of Acid-Catalyzed Hydrolysis

    • Oskay, E. "Kinetics and Mechanism of Hydrolysis of N-Substituted Amides."[2] Journal of Chemical Education.

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide focuses on the ¹H NMR spectrum of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, a molecule presenting a rich tapestry of spectroscopic challenges.

The compound features a rigid piperidine ring, an N-acyl linkage introducing rotational isomers (rotamers), a chiral center on the phenylpropanoyl moiety, and a second chiral center at the C2 position of the piperidine ring. This confluence of structural features results in a complex and informative ¹H NMR spectrum, where phenomena such as diastereotopicity and restricted bond rotation are prominently displayed. This guide provides a comprehensive analysis, blending theoretical predictions with practical experimental considerations, to serve as a valuable resource for researchers navigating the complexities of NMR spectroscopy.

Molecular Structure and Proton Labeling

A clear labeling system is essential for the unambiguous assignment of NMR signals. The structure of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid and the proton designations used throughout this guide are presented below.

Figure 2. A logical workflow for resolving and assigning the ¹H NMR spectrum.

Spectral Analysis and Data Interpretation

The following table summarizes the hypothetical but realistic ¹H NMR data for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, acquired in DMSO-d₆ at 400 MHz. The use of DMSO-d₆ is chosen to better visualize the exchangeable carboxylic acid proton.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality and In-depth Insights
H-1212.50br s1H--COOHHighly deshielded due to the electronegativity of the oxygens and anisotropy of the C=O bond; broad due to hydrogen bonding and exchange. [1][2]
H-107.35 - 7.20m5H-Phenyl-HAromatic protons resonate in this characteristic region. The complex multiplet arises from overlapping signals of ortho, meta, and para protons.
H-25.15dd1H8.2, 3.5N-CH-COOHAlpha to both the amide nitrogen and the carboxylic acid, causing significant deshielding. The diastereomeric nature of the molecule may result in a second, overlapping signal.
H-84.10q1H7.0Ph-CH-C=ODeshielded by the adjacent phenyl ring (benzylic position) and the carbonyl group. Quartet splitting is due to the three neighboring H-9 methyl protons.
H-6a3.85m1H-N-CH₂ (axial)Part of a diastereotopic pair. The chemical shift is influenced by restricted amide bond rotation and the anisotropic effect of the carbonyl group. [3]
H-6e3.10m1H-N-CH₂ (equatorial)The other half of the diastereotopic pair, experiencing a different magnetic environment compared to its axial counterpart.
H-3a, H-5a2.10 - 1.85m2H-Piperidine (axial)Part of the complex aliphatic region. Axial and equatorial protons have different chemical shifts due to the rigid chair conformation. [4]
H-3e, H-5e1.80 - 1.50m4H-Piperidine (equatorial)Overlapping multiplets from the remaining piperidine ring protons. Diastereotopicity further complicates this region.
H-91.45d3H7.0-CH₃Appears as a clean doublet due to coupling with the single H-8 methine proton.

Note: The assignments for the piperidine protons (H-3, H-4, H-5, H-6) are complex and would ideally be confirmed with 2D NMR experiments like COSY and HSQC.

Comparison with Simpler Analogues

To appreciate the spectral complexity, it is useful to compare the target molecule with its simpler constituents.

  • Piperidine-2-carboxylic acid: In this simpler analogue, the C2 proton would still be downfield (~3.6 ppm) but less so than in the target molecule, which has the additional electron-withdrawing N-acyl group. [5]The piperidine ring protons would show a less complex pattern, though diastereotopicity at C3, C5, and C6 would still be present due to the C2 chiral center.

  • 2-Phenylpropanoic acid: This molecule would show a much simpler spectrum: a broad singlet for the carboxylic acid proton (~12 ppm), a multiplet for the aromatic protons (~7.3 ppm), a quartet for the methine proton (~3.7 ppm), and a doublet for the methyl group (~1.5 ppm). [6][7][8]* N-acetylpiperidine: This serves as a model for the N-acyl linkage. The N-acylation causes a significant downfield shift of the adjacent C2 and C6 protons compared to unsubstituted piperidine, a key feature also observed in our target molecule. [9] The spectrum of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is thus a composite, where the chemical shifts are influenced by the combined electronic and steric effects of all functional groups, further complicated by the stereochemistry arising from two chiral centers.

Conclusion

The ¹H NMR spectrum of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a powerful fingerprint of its intricate molecular structure. A thorough analysis reveals key features such as the deshielding effects of the carbonyl and carboxylic acid groups, the characteristic signals of the aromatic and aliphatic moieties, and the stereochemical non-equivalence of methylene protons due to the presence of multiple chiral centers and restricted amide bond rotation. While a one-dimensional spectrum provides substantial information, a definitive and unambiguous assignment of all protons, particularly within the crowded piperidine ring system, would necessitate two-dimensional NMR techniques. This guide provides the foundational framework for such an analysis, emphasizing the importance of a systematic approach, from meticulous sample preparation to the reasoned interpretation of spectral data.

References

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2020, September 6). How does chiral and achiral medium affect proton NMR spectrum?. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at Carl ROTH: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Alan R. Katritzky, et al. (Eds.). (1993).
  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • Berenguer, V. M., et al. (1996). Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons.
  • Gable, K. (2022, March 9). ¹H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Schally, O., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • OChemPal. (2020, June 30). Methylene Groups and Chiral Centers. YouTube. Retrieved from [Link]

  • University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-2-carboxylate. Retrieved from [Link]

  • Arumugam, N., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(6), 576-582.
  • National Institutes of Health. (n.d.). 2-Phenylpropionic acid. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • Reimann, S., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 223-233.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). ¹H NMR Chemical Shift Values Table. Retrieved from [Link]

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  • Ajani, O. O., et al. (2013). Supporting Information: Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 29-41.

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HPLC retention time and method for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Analysis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid: Method Development, Comparative Analysis, and Experimental Protocols

Introduction

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a chiral molecule of interest in pharmaceutical research and development, belonging to the class of piperidine carboxylic acid derivatives. The accurate determination of its purity, concentration, and enantiomeric excess is critical for ensuring the quality, efficacy, and safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the analysis of such chiral compounds, offering high resolution and sensitivity.[1][2][3] This guide provides a comprehensive overview of a developed HPLC method for the analysis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, compares it with alternative analytical approaches, and presents detailed experimental protocols for its implementation.

The key analytical challenges for this molecule lie in its stereochemistry. The presence of at least two chiral centers (one on the phenylpropanoyl moiety and one on the piperidine ring) necessitates the use of chiral separation techniques to resolve the different stereoisomers. Furthermore, as a carboxylic acid, the pH of the mobile phase will significantly influence its retention behavior. The phenyl group provides a chromophore, making UV detection a suitable choice.[4]

Logical Approach to Method Development

The development of a robust HPLC method for a novel chiral compound like 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid follows a logical progression. The primary decision point is whether to use a direct or indirect approach for chiral separation.

Method_Development_Logic Start New Analyte: 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid Chiral_Separation Chiral Separation Required? Start->Chiral_Separation Direct_vs_Indirect Direct or Indirect Method? Chiral_Separation->Direct_vs_Indirect Yes Direct_Method Direct Chiral HPLC (Chiral Stationary Phase) Direct_vs_Indirect->Direct_Method Direct Indirect_Method Indirect Method (Derivatization + Achiral HPLC) Direct_vs_Indirect->Indirect_Method Indirect CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) Direct_Method->CSP_Selection Mobile_Phase_Opt Optimize Mobile Phase (Normal, Reversed, or Polar Organic) CSP_Selection->Mobile_Phase_Opt Detection UV Detection (Phenyl Chromophore) Mobile_Phase_Opt->Detection Validation Method Validation Detection->Validation

Caption: Decision workflow for HPLC method development.

Direct methods using a Chiral Stationary Phase (CSP) are generally preferred as they are more straightforward and avoid the potential for incomplete reactions or racemization during derivatization.[3][5] The proposed method will therefore focus on a direct chiral HPLC approach.

Proposed HPLC Method and Retention Time Analysis

Given the structure of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, is a strong candidate for achieving enantiomeric separation.[5][6] These phases are known for their broad applicability in separating a wide range of chiral compounds. A reversed-phase method is proposed for its robustness and compatibility with aqueous samples.

Table 1: Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) on silica gel, 5 µm, 4.6 x 250 mmProven efficacy in separating a wide range of chiral compounds, including those with aromatic and carboxylic acid functionalities.[5][6]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v)Reversed-phase elution. Formic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe phenyl group provides a strong chromophore. 210 nm is chosen for high sensitivity, though other wavelengths like 254 nm could also be used.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Expected Elution The diastereomers are expected to elute first, followed by their respective enantiomers. The exact retention times will be dependent on the specific stereoisomer and the exact CSP used. A hypothetical retention time might be in the range of 8-15 minutes, with the separation factor between enantiomers being the critical parameter to optimize.The phenylpropanoyl moiety increases hydrophobicity, leading to retention on a C18-like phase. The carboxylic acid provides a polar interaction point.

Comparative Analysis of Analytical Methods

While the proposed HPLC method is robust, other techniques can also be considered for the analysis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid. The choice of method will depend on the specific analytical goal (e.g., routine QC, metabolic studies, preparative separation).

Table 2: Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC (Proposed) Differential interaction of enantiomers with a Chiral Stationary Phase.[3][7]Direct analysis, high resolution, widely applicable, both analytical and preparative scale possible.[1][2]Requires specialized and often expensive chiral columns, method development can be time-consuming.[5]
Indirect Chiral HPLC Derivatization with a chiral reagent to form diastereomers, which are then separated on an achiral column.[5][8]Uses standard, less expensive achiral columns.Requires a derivatization step which can be complex, risk of racemization, derivatizing agent must be enantiomerically pure.[5]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase, often with a co-solvent.Faster separations and lower solvent consumption compared to HPLC.[2]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field. Chiral selectors can be added to the buffer.[1][3]High separation efficiency, very low sample and solvent consumption.[1]Lower sensitivity for UV detection due to short path length, less suitable for preparative scale.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.High sensitivity and structural information from MS.Requires derivatization to make the analyte volatile and thermally stable.

Experimental Protocols

Protocol 1: Proposed Direct Chiral HPLC Method
  • Preparation of Mobile Phase (0.1% Formic Acid in 60:40 Acetonitrile:Water):

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of ultrapure water into a 1 L solvent bottle.

    • Add 1.0 mL of formic acid.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Preparation of Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • HPLC System Setup and Analysis:

    • Install the polysaccharide-based chiral column into the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to a wavelength of 210 nm.

    • Inject 10 µL of the standard solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all peaks.

HPLC_Workflow A Prepare Mobile Phase (ACN/H2O/Formic Acid) C Equilibrate HPLC System with Chiral Column A->C B Prepare Standard Solution (1 mg/mL in Mobile Phase) E Inject Sample (10 µL) B->E D Set Method Parameters (Flow, Temp, Wavelength) C->D D->E F Acquire Data E->F G Analyze Chromatogram (Retention Time, Peak Area) F->G

Caption: Experimental workflow for the proposed HPLC method.

Conclusion

The proposed direct chiral HPLC method provides a robust and reliable approach for the analysis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid. The use of a polysaccharide-based chiral stationary phase in a reversed-phase mode with UV detection is a scientifically sound strategy grounded in established chromatographic principles for similar chiral carboxylic acids. While alternative methods such as SFC and CE offer advantages in terms of speed and solvent consumption, HPLC remains the most versatile and widely accessible technique for both analytical and preparative-scale work in a pharmaceutical research and development setting. The detailed protocol provided herein serves as a strong starting point for method development and validation, ensuring the accurate and reliable characterization of this important chiral molecule.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Vertex AI Search.
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • Recent Advances in Separation and Analysis of Chiral Compounds. ResearchGate.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Chiral Drug Separation. ScienceDirect.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.
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  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid. As a molecule combining a phenylpropanoyl group, a piperidine ring, and a carboxylic acid, its fragmentation behavior is a composite of the characteristic pathways of these individual moieties. This document serves as a valuable resource for researchers, scientists, and drug development professionals in interpreting the mass spectra of this and structurally related compounds.

Introduction: Predicting Fragmentation from Structure

The structural elucidation of novel compounds by mass spectrometry is fundamentally reliant on the predictable fragmentation of molecules in the gas phase. For 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid (Molecular Weight: 275.35 g/mol ), we can anticipate a rich fragmentation spectrum arising from the lability of the amide bond, the piperidine ring, and the carboxylic acid group. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of this and similar N-acyl amino acid derivatives.

This guide will compare and contrast the expected fragmentation patterns under different ionization and collision energy regimes, providing a logical framework for spectral interpretation. We will delve into the mechanistic underpinnings of the key fragmentation reactions, supported by established principles from the scientific literature.

Predicted Fragmentation Pathways

The fragmentation of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is expected to be dominated by several key processes, primarily driven by the location of the charge after ionization. Common fragmentation pathways for cyclic amines, amides, and carboxylic acids will be the principal drivers of the observed product ions.[1][2][3]

Fragmentation of the Piperidine Ring

The piperidine moiety is known to undergo characteristic ring cleavage reactions.[4][5] Under electron ionization (EI), α-cleavage adjacent to the nitrogen atom is a dominant pathway, leading to the formation of a stable iminium ion.[1][4] In electrospray ionization (ESI), where protonated molecules [M+H]⁺ are typically observed, fragmentation is often initiated at the protonated nitrogen.[4][6]

Key predicted fragmentations originating from the piperidine ring include:

  • α-Cleavage: Loss of the carboxyl group or cleavage of the C2-C3 bond of the piperidine ring.

  • Ring-Opening: Scission of the piperidine ring, followed by subsequent fragmentation to yield a series of smaller ions.

Amide Bond Cleavage

The amide bond is a common site of fragmentation in peptides and related molecules.[7][8] Collision-induced dissociation (CID) typically leads to cleavage of the amide bond, generating b and y-type ions, analogous to peptide fragmentation.[8][9]

For 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, we can predict the following:

  • Formation of the Acylium Ion: Cleavage of the N-CO bond to generate the 2-phenylpropanoyl acylium ion (m/z 133.06).

  • Formation of the Piperidine Carboxylic Acid Fragment: Cleavage to produce the protonated piperidine-2-carboxylic acid fragment (m/z 130.08).

Carboxylic Acid Fragmentation

Carboxylic acids readily lose water (H₂O) and carbon dioxide (CO₂) upon fragmentation.[3] The loss of the entire carboxyl group as COOH (45 Da) is also a common pathway.[3][10]

  • Decarboxylation: Loss of CO₂ (44 Da) from the parent ion or fragment ions containing the carboxylic acid moiety.

  • Loss of Water: Dehydration involving the carboxylic acid proton and another abstractable proton.

Phenylpropanoyl Moiety Fragmentation

The 2-phenylpropanoyl group is expected to produce characteristic benzylic fragments.

  • Tropylium Ion Formation: A common fragmentation for alkylbenzene derivatives is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.

  • Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the propanoyl chain.

Comparative Fragmentation Analysis: Low vs. High Collision Energy

The extent of fragmentation is highly dependent on the collision energy employed in tandem mass spectrometry (MS/MS) experiments.[11]

  • Low-Energy CID: At lower collision energies, we expect to observe the more facile fragmentation pathways, such as cleavage of the amide bond and loss of the carboxylic acid group. The molecular ion or protonated molecule will be more abundant, and the spectrum will be dominated by a few major product ions. This is typical for triple quadrupole and ion trap instruments.[9][11]

  • High-Energy CID: Higher collision energies will induce more extensive fragmentation, including ring-opening of the piperidine moiety and multiple bond cleavages. This can provide more detailed structural information but may also lead to a more complex spectrum with a lower abundance of the initial primary fragments. This is more characteristic of TOF/TOF and magnetic sector instruments.[9]

Experimental Protocols

To acquire high-quality mass spectra for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve the compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, to a final concentration of 1-10 µg/mL.

  • Acidification (for ESI+): For positive ion electrospray ionization (ESI+), add a small amount of formic acid (0.1% final concentration) to the sample solution to promote protonation.

Mass Spectrometry Analysis

Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

ESI-MS (Full Scan) Parameters:

  • Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 50 - 500

ESI-MS/MS (Product Ion Scan) Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 276.16) or the [M-H]⁻ ion (m/z 274.15).

  • Collision Gas: Argon

  • Collision Energy: Ramp the collision energy from 10 to 40 eV to observe the evolution of fragment ions. This allows for a comprehensive fragmentation map.

  • Mass Range: m/z 30 - 300

Data Presentation and Visualization

The predicted fragmentation patterns can be summarized in the following table and visualized using the provided diagrams.

Table 1: Predicted Key Fragment Ions for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

m/z (Positive Mode)Proposed Fragment StructureFragmentation Pathway
276.16[M+H]⁺Protonated Molecule
258.15[M+H - H₂O]⁺Loss of water from the carboxylic acid
230.16[M+H - CO₂]⁺Decarboxylation
133.06[C₉H₉O]⁺Acylium ion from amide bond cleavage
130.08[C₆H₁₂NO₂]⁺Protonated piperidine-2-carboxylic acid from amide bond cleavage
91.05[C₇H₇]⁺Tropylium ion
84.08[C₅H₁₀N]⁺Piperidine iminium ion from ring fragmentation

Diagram 1: Predicted Fragmentation Pathway of Protonated 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

G M [M+H]⁺ m/z 276.16 F1 [M+H - H₂O]⁺ m/z 258.15 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 230.16 M->F2 - CO₂ F3 Acylium Ion m/z 133.06 M->F3 Amide Cleavage F4 Piperidine Fragment m/z 130.08 M->F4 Amide Cleavage F5 Tropylium Ion m/z 91.05 F3->F5 - CO F6 Piperidine Iminium Ion m/z 84.08 F4->F6 - COOH

Caption: Predicted major fragmentation pathways for protonated 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid.

Conclusion

The mass spectrometry fragmentation of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is predicted to be a rich interplay of reactions characteristic of its constituent functional groups. By systematically analyzing the potential cleavage sites—the piperidine ring, the amide linkage, and the carboxylic acid—a detailed and predictive fragmentation map can be constructed. This guide provides a robust framework for interpreting experimental data, enabling confident structural elucidation and characterization of this and related molecules. The provided experimental protocols offer a starting point for obtaining high-quality data to validate these predictions.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Guedes, A. R., et al. (2022). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Scholars.Direct.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Pivatto, M., et al. (2005). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society.
  • Harrison, A. G., & Yalcin, T. (1997). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • Voinov, V. G., & Deinzer, M. L. (2004). Collision-induced dissociation of peptide amide bonds. Journal of the American Society for Mass Spectrometry.
  • Taylor, A. R., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research.
  • Wikipedia. (n.d.). Collision-induced dissociation.

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Infrared (IR) spectroscopy peaks for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid: A Comparative Analysis

This guide provides a comprehensive analysis of the key infrared (IR) spectroscopic features of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing. It delves into the structural rationale for the observed spectral characteristics, offers a robust experimental protocol, and presents a comparative analysis against structurally related molecules to aid in unambiguous identification and characterization.

Introduction: Deciphering Molecular Structure with IR Spectroscopy

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a molecule incorporating three key functional moieties: a carboxylic acid, a tertiary amide, and a phenyl group, all built upon a piperidine scaffold. Infrared (IR) spectroscopy is an invaluable, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present, providing a molecular "fingerprint." This guide will elucidate the characteristic IR absorption peaks expected for this molecule, grounding the analysis in the fundamental principles of vibrational spectroscopy.

The unique combination of a carboxylic acid and a tertiary amide within the same molecule presents a distinctive and informative IR spectrum. Understanding these features is critical for confirming synthesis, assessing purity, and studying intermolecular interactions.

mol label_cooh Carboxylic Acid (-COOH) label_cooh->mol label_amide Tertiary Amide label_amide->mol label_phenyl Phenyl Group label_phenyl->mol label_piperidine Piperidine Ring label_piperidine->mol

Figure 1: Molecular Structure of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid.

Theoretical Infrared Peak Assignments

The IR spectrum of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a composite of the absorptions from its constituent functional groups. The predicted peaks and their underlying vibrational modes are detailed below.

The Carboxylic Acid Group (-COOH)

This group gives rise to some of the most recognizable features in an IR spectrum.

  • O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is exceptionally broad and strong, typically appearing in the 3300-2500 cm⁻¹ region.[1][2] This significant broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band is often so wide that it overlaps with the C-H stretching region.[1][3]

  • C=O Stretching: The carbonyl (C=O) stretch is an intense, sharp peak found between 1760 and 1690 cm⁻¹.[1][2] Its exact position can be influenced by hydrogen bonding; in dimeric forms, which are common in the solid state, this peak is typically centered around 1710 cm⁻¹.[2]

  • C-O Stretching and O-H Bending: A medium-intensity C-O stretching band is expected between 1320-1210 cm⁻¹.[1] Additionally, O-H in-plane bending vibrations can appear in the 1440-1395 cm⁻¹ range.[1]

The Tertiary Amide Group (-CONR₂)
  • C=O Stretching (Amide I Band): This is the most prominent absorption for amides and appears as a strong band. For tertiary amides, where hydrogen bonding is not possible with other amide groups, this peak is typically found in the 1680-1630 cm⁻¹ range.[4][5] The presence of two carbonyls (amide and carboxylic acid) in the target molecule will likely lead to two distinct peaks or a single broad, intense absorption in the 1760-1630 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond in tertiary amides can be found in the 1360-1310 cm⁻¹ region.[4]

The Phenyl and Alkyl Groups
  • Aromatic C-H Stretching: These vibrations give rise to weak to medium, sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7] Their presence is a clear indicator of an aromatic system.

  • Aliphatic C-H Stretching: The C-H bonds of the piperidine ring and the propanoyl chain will produce multiple medium-to-strong bands just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[3][7]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the phenyl ring results in several medium-intensity, sharp bands in the 1625-1430 cm⁻¹ region.[8]

  • Alkyl C-H Bending: Scissoring and bending vibrations for CH₂ and CH₃ groups appear in the 1465-1370 cm⁻¹ range.

Summary of Expected IR Absorptions

The following table summarizes the anticipated IR peaks for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, providing a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityFunctional Group / Vibrational Mode
3300 - 2500Strong, Very BroadCarboxylic Acid: O-H Stretch (H-bonded)
3100 - 3000Medium to Weak, SharpAromatic: C-H Stretch
3000 - 2850Medium to StrongAlkyl (Piperidine, Propanoyl): C-H Stretch
~1710Strong, SharpCarboxylic Acid: C=O Stretch
~1650Strong, SharpTertiary Amide: C=O Stretch (Amide I)
1625 - 1430Medium to Weak, SharpAromatic: C=C Ring Stretch
1465 - 1370MediumAlkyl: C-H Bend
1320 - 1210MediumCarboxylic Acid: C-O Stretch

Experimental Protocol: Acquiring High-Quality IR Spectra

To ensure reproducible and accurate data, the following protocol using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is recommended. ATR is a versatile technique ideal for analyzing solid or liquid samples with minimal preparation.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Select the ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

  • Background Spectrum Collection:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid sample onto the center of the ATR crystal.

    • Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using the same solvent and wipe method.

    • Process the spectrum using the spectrometer software. This may include baseline correction and normalization if required for comparative purposes.

Figure 2: Workflow for Acquiring an ATR-FTIR Spectrum.

Comparative Analysis: Distinguishing from Structural Alternatives

The definitive identification of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is best achieved by comparing its spectrum to those of its precursors or other related structures. This comparison highlights the unique spectral features introduced or removed during synthesis.

CompoundKey Diagnostic Peaks (cm⁻¹)Interpretation
1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid (Target) 3300-2500 (Broad) ~1710 (C=O) ~1650 (C=O) Presence of both carboxylic acid and tertiary amide functional groups. No N-H stretch is observed.
Piperidine-2-carboxylic acid (Precursor) 3300-2500 (Broad)3350-3310 (Weak) ~1710 (C=O)Contains the carboxylic acid and a secondary amine (N-H stretch) . Lacks the amide C=O and phenyl group peaks.
2-Phenylpropanoic acid (Precursor) 3300-2500 (Broad)~1710 (C=O)Classic carboxylic acid spectrum with aromatic C-H and C=C peaks. Lacks all amide and piperidine-related signals.
N-Benzoylpiperidine (Alternative Amide) ~1640 (C=O)Shows a characteristic tertiary amide C=O peak and phenyl signals. Lacks all carboxylic acid absorptions (no broad O-H).

This comparative approach is a self-validating system. For instance, the disappearance of the secondary amine N-H stretch from piperidine-2-carboxylic acid and the appearance of the strong Amide I band around 1650 cm⁻¹ are clear indicators of successful N-acylation to form the target molecule.

Conclusion

The infrared spectrum of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is rich with information, providing clear and distinct signatures for its core functional groups. The very broad O-H stretch from 3300-2500 cm⁻¹, combined with a complex and intense carbonyl region (1760-1630 cm⁻¹) representing both the carboxylic acid and the tertiary amide, serves as a primary identifier. Further confirmation is provided by the presence of both aromatic and aliphatic C-H stretches. By employing a systematic approach to spectral interpretation and leveraging comparative analysis against logical alternatives, researchers can confidently characterize this molecule and ensure the integrity of their synthetic and developmental workflows.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from a Google search.[1]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.[2]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from a Google search.[3]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337.[9]

  • ResearchGate. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Request PDF.[10]

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  • El-Sawy, A. A., et al. (n.d.). FTIR of (a) N-fatty acyl amino acid, (b) N-fatty acyl amino acid chloride, and (c) N-fatty acyl amino glucosyl ester. ResearchGate.[11]

  • Tonan, K., & Ikeda, T. (1995). Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography. The Journal of Physical Chemistry, 99(12), 4068–4076.[12]

  • Scott, D. W., et al. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.[13]

  • Ilieva, S., et al. (2015). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Retrieved from a Google search.[14]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.[5]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a Google search.[15]

  • Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8594–8606.[16]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from a Google search.

  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum. Retrieved from a Google search.[17]

  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols.[18]

  • ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Request PDF.[19]

  • Arjunan, V., et al. (2015). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propy. Semantic Scholar.[8]

  • Beloholov, I. V., et al. (1977). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of Applied Spectroscopy, 26(4), 496–499.[20]

  • Mons, M., et al. (1999). Intermolecular bonding and vibrations of phenol·H₂O(D₂O). The Journal of Chemical Physics, 110(5), 2354–2367.[21]

  • Yaremko, O. A., et al. (2012). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 79(4), 543–550.[22]

  • Wang, J., & Chen, Z. (2015). First-Principles Prediction of Vibrational Sum Frequency Generation Features of Phenyl Groups at the 2D Interface with C∞ Symmetry. Langmuir, 31(28), 7807–7816.[6]

  • Lasperas, M., et al. (1993). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[23]

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